molecular formula C48H72O4 B1263364 3-Methoxy-4-hydroxy-5-all-trans-octaprenylbenzoic acid

3-Methoxy-4-hydroxy-5-all-trans-octaprenylbenzoic acid

Cat. No. B1263364
M. Wt: 713.1 g/mol
InChI Key: DZWHYPVPTJPQQX-MYCGWMCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-4-hydroxy-5-all-trans-octaprenylbenzoic acid is a 3-methoxy-4-hydroxy-5-all-trans-polyprenylbenzoic acid in which the polyprenyl component is specified as octaprenyl. It is a conjugate acid of a 3-methoxy-4-hydroxy-5-all-trans-octaprenylbenzoate.

Scientific Research Applications

Encapsulation in Food Flavoring

  • 3-Methoxy-4-hydroxybenzoic acid, a related compound, has been used in food flavoring. Its encapsulation into layered double hydroxide nanoparticles allows for controlled release of flavor, enhancing food quality and longevity (Hong, Oh, & Choy, 2008).

Spectroscopy and Detection

  • Spectroscopic techniques, including Raman spectroscopy, have been applied to 3-methoxy-4-hydroxybenzoic acid for analytical purposes. These methods enable the detection of this compound at picomole concentrations, which is significant in winemaking and other industries (Clavijo, Menendez, & Aroca, 2008).

Antioxidant Properties

  • Certain phenyl ether derivatives, including compounds related to 3-methoxy-4-hydroxy-5-all-trans-octaprenylbenzoic acid, exhibit strong antioxidant activity. This can be significant in the development of health supplements and pharmaceuticals (Xu, Zhang, Zhu, Cao, & Zhu, 2017).

Methanol Production

  • Methoxy- and hydroxybenzoic acids, similar to the compound , have been studied for their potential in methanol production through bacterial metabolism. This has implications for biofuel research and development (Donnelly & Dagley, 1980).

Regioselective Dimerization

  • Studies on hydroxycinnamates like 3-methoxy-4-hydroxybenzoic acid focus on their role in the cross-linking of plant cell walls. Understanding this process can aid in agricultural research and the development of biomaterials (Larsen, Andreasen, & Christensen, 2001).

Antimicrobial and Molluscicidal Activity

Inactivation of Enzymes

  • Certain derivatives of methoxybenzoic acids have been studied for their ability to inactivate enzymes such as catechol O-methyltransferase. This research could be important in the development of enzyme inhibitors for therapeutic purposes (Borchardt & Huber, 1982).

properties

Product Name

3-Methoxy-4-hydroxy-5-all-trans-octaprenylbenzoic acid

Molecular Formula

C48H72O4

Molecular Weight

713.1 g/mol

IUPAC Name

4-hydroxy-3-methoxy-5-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]benzoic acid

InChI

InChI=1S/C48H72O4/c1-36(2)18-11-19-37(3)20-12-21-38(4)22-13-23-39(5)24-14-25-40(6)26-15-27-41(7)28-16-29-42(8)30-17-31-43(9)32-33-44-34-45(48(50)51)35-46(52-10)47(44)49/h18,20,22,24,26,28,30,32,34-35,49H,11-17,19,21,23,25,27,29,31,33H2,1-10H3,(H,50,51)/b37-20+,38-22+,39-24+,40-26+,41-28+,42-30+,43-32+

InChI Key

DZWHYPVPTJPQQX-MYCGWMCTSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)OC)O)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-4-hydroxy-5-all-trans-octaprenylbenzoic acid
Reactant of Route 2
3-Methoxy-4-hydroxy-5-all-trans-octaprenylbenzoic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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